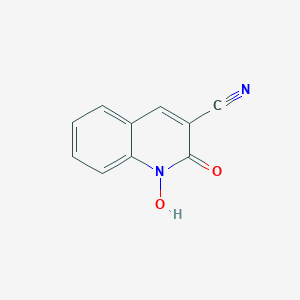

1-Hydroxy-2-oxoquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

16166-26-0 |

|---|---|

Molecular Formula |

C10H6N2O2 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

1-hydroxy-2-oxoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O2/c11-6-8-5-7-3-1-2-4-9(7)12(14)10(8)13/h1-5,14H |

InChI Key |

YSQLEVUGIPAOOW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |

Synonyms |

1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarbonitrile |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 2 Oxoquinoline 3 Carbonitrile and Analogues

Classical Synthetic Routes to 2-Oxoquinoline Derivatives

Classical approaches to the 2-oxoquinoline core have been well-established for over a century and remain valuable due to their simplicity and the availability of starting materials. These methods primarily rely on cyclization reactions of appropriately substituted aniline (B41778) derivatives.

Cyclization Reactions in Quinolone Core Formation

The formation of the quinolone ring is most commonly achieved through the cyclization of a substituted aniline with a three-carbon component. The Conrad-Limpach synthesis, a historically significant method, involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate, which undergoes thermal cyclization. wikipedia.org The regioselectivity of this reaction, leading to either 2-oxoquinolines or 4-oxoquinolines, can be influenced by the reaction conditions. For instance, lower temperatures generally favor the formation of the kinetic product, the β-enamino ester, which upon cyclization yields the 4-hydroxy-2-oxoquinoline. In contrast, higher temperatures can lead to the thermodynamically favored β-keto anilide, which cyclizes to a 2-hydroxyquinoline. wikipedia.org

Another important cyclization strategy is the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as an α-methylene ketone. researchgate.net This reaction is typically catalyzed by an acid or a base.

Hydrolysis and Decarboxylation Strategies

Hydrolysis and decarboxylation reactions are often employed as subsequent steps after the initial cyclization to modify the substituents on the quinolone ring. For instance, esters at the C3 position, which are common intermediates from reactions involving malonic esters, can be hydrolyzed to the corresponding carboxylic acids. Subsequent decarboxylation, often achieved by heating, can then remove the carboxyl group to yield an unsubstituted C3 position. This strategy is useful for accessing a variety of substituted 2-oxoquinolines.

Reduction-Cyclization Processes

Reduction-cyclization offers an alternative route to the quinoline (B57606) core, often starting from nitroarenes. The in situ reduction of a nitro group to an amine, followed by an intramolecular cyclization, is a powerful one-pot strategy. For example, o-nitrochalcones can undergo reductive cyclization to form 2-aryl-4-quinolones. wikipedia.org Similarly, the reduction of 2'-nitroaryl-Δ2-isoxazolines using reagents like iron or sodium dithionite (B78146) can lead to the formation of quinolines. mdpi.com This approach is advantageous as it avoids the need to handle potentially unstable amino-substituted starting materials. A domino nitro reduction-Friedländer heterocyclization has also been reported for the preparation of quinolines from 2-nitrobenzaldehydes and active methylene compounds. unifap.br

Modern and Green Chemistry Approaches in Quinolone Synthesis

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of quinolones. These modern approaches often utilize catalysts to achieve transformations under milder conditions and with higher atom economy.

Catalyst-Mediated Syntheses (e.g., Lewis Acid Catalysis, Palladium-Catalyzed Reactions)

Lewis Acid Catalysis: Lewis acids have been shown to effectively catalyze the cyclization steps in quinolone synthesis. For instance, the Conrad-Limpach reaction can be promoted by Lewis acids, potentially allowing for lower reaction temperatures and improved yields. jptcp.com Lewis acids can activate the carbonyl group of the β-ketoester, facilitating the initial condensation with the aniline. They can also promote the intramolecular Friedel-Crafts type cyclization of α,β-unsaturated N-arylamides to afford dihydroquinolin-2(1H)-ones. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a versatile tool for the synthesis of 2-oxoquinolines. A variety of palladium-catalyzed cross-coupling and cyclization reactions have been developed. For example, the Heck reaction of o-iodoanilines with acrylates, followed by an acid-catalyzed cyclization, provides a route to 2-oxoquinolines. Another approach involves the palladium-catalyzed carbonylation of o-vinylanilines. More direct methods include the palladium-catalyzed intramolecular C-H amination of N-aryl cinnamamides.

A plausible route to the target molecule could involve the Knoevenagel condensation of an appropriate o-azidobenzaldehyde with a cyano-containing active methylene compound, followed by an aza-Wittig reaction to construct the 3-cyano-2-oxoquinoline core. nih.govresearchgate.net The synthesis of the requisite N-hydroxy functionality could potentially be achieved through a sequential Buchwald-type amidation/cyclization process using a protected N-hydroxyamide. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of quinolone derivatives has benefited significantly from this technology. For instance, the condensation of anilines with diethyl malonate to form 4-hydroxy-2-oxoquinolines can be efficiently carried out under microwave irradiation. researchgate.net

Microwave-assisted Knoevenagel condensation of 2-hydroxybenzaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides a rapid and efficient route to 3-cyano- and 3-carbethoxycoumarins, which are structurally related to the target molecule and highlights the utility of this method for installing the C3-carbonitrile group. researchgate.net Furthermore, multicomponent reactions under microwave irradiation have been developed for the synthesis of functionalized quinolines, including those bearing a 3-carbonitrile group. mdpi.com

One-Pot Reaction Sequences

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials. fip.org This strategy has been successfully employed in the synthesis of various quinoline derivatives, including those structurally related to 1-hydroxy-2-oxoquinoline-3-carbonitrile.

For instance, an efficient one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives has been achieved through the reaction of aromatic amines with diethyl malonate in diphenyl ether, catalyzed by triethylamine. researchgate.net This method highlights a straightforward approach to constructing the 4-hydroxy-2-oxoquinoline core.

Another relevant example is the one-pot, three-component synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. This reaction proceeds via the condensation of hydroxyquinoline derivatives, various aldehydes, and malononitrile. researchgate.net The synthesis of methoxybenzo[h]quinoline-3-carbonitrile analogues has also been reported through a sequential multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com

A potential one-pot pathway to the this compound scaffold could involve the reaction of an appropriately substituted o-nitrobenzaldehyde with a cyanide source and an acetylenic compound, followed by reductive cyclization, which is a known method for producing 2-aminoquinoline (B145021) derivatives. rsc.org

| Starting Materials | Reagents/Catalysts | Product Type |

|---|---|---|

| Aromatic amines, Diethyl malonate | Diphenyl ether, Triethylamine | 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates researchgate.net |

| Hydroxyquinoline derivatives, Aldehydes, Malononitrile | Piperidine | 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives researchgate.net |

| Aromatic aldehydes, Malononitrile, 1-Tetralone | Ammonium acetate, Acetic acid | Methoxybenzo[h]quinoline-3-carbonitrile analogues mdpi.com |

Solid-Phase Organic Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. mdpi.com This technique has been effectively applied to the synthesis of quinolinone libraries, demonstrating its potential for creating diverse analogues of the this compound scaffold. nih.gov

A notable example is the parallel solid-phase synthesis of a library of 3,5-amide substituted-2-oxoquinolinones. In this approach, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was immobilized on a resin, followed by the attachment of various building blocks at the 3 and 5 positions, yielding a diverse set of compounds in high purity and good yield. nih.gov

To generate a library based on the this compound core, a similar strategy could be employed. A suitable starting material, such as a resin-bound o-nitrobenzoic acid derivative, could be used. The quinoline ring could be constructed on the solid support, with subsequent introduction of the 1-hydroxy and 3-carbonitrile functionalities. The diversity of the library could be achieved by varying the substituents on the aromatic ring of the quinoline core.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Loading | Immobilization of a suitable quinolinone precursor onto a solid support. | Reductive amination with a resin-bound aldehyde. nih.gov |

| Diversification | Introduction of various functional groups at different positions of the quinolinone scaffold. | Amide coupling, Suzuki coupling, etc. nih.gov |

| Cleavage | Release of the final products from the solid support. | Acidic or photolytic cleavage, depending on the linker used. nih.gov |

Specific Synthetic Adaptations for the this compound Scaffold

While a direct, optimized synthesis for this compound is not extensively documented, several synthetic routes for closely related analogues provide a strong foundation for its preparation.

A green and efficient method for the synthesis of 4-hydroxy-2-quinolone analogues involves the BiCl3-catalyzed reaction of β-enaminones with diethyl malonate under microwave irradiation. nih.gov This approach could be adapted by employing a suitable N-hydroxylated precursor to yield the target compound.

The synthesis of (E)-2-(1-hydroxy-3-oxoindolin-2-ylidene)-2-arylacetonitriles has been reported via a one-pot reaction of 2'-nitroacetophenone, an aldehyde, and potassium cyanide. mdpi.com This intermediate, which already contains the 1-hydroxy and cyano functionalities, could potentially be rearranged or further reacted to form the desired 2-oxoquinoline ring system.

Furthermore, the synthesis of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivatives has been documented, showcasing a method for constructing the quinoline-3-carbonitrile portion of the molecule. researchgate.net Methodologies for the synthesis of various 4-hydroxy-2(1H)-quinolones are also well-established and could serve as starting points for subsequent C3-cyanation and N1-hydroxylation steps. researchgate.net

| Relevant Analogue/Precursor | Synthetic Method | Key Features |

|---|---|---|

| 4-hydroxy-2-quinolone analogues | BiCl3-catalyzed reaction of β-enaminones and diethyl malonate. nih.gov | Provides the core 4-hydroxy-2-oxoquinoline structure. |

| (E)-2-(1-hydroxy-3-oxoindolin-2-ylidene)-2-arylacetonitriles | One-pot reaction from 2'-nitroacetophenone, aldehyde, and KCN. mdpi.com | A potential precursor containing the 1-hydroxy and nitrile groups. |

| 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivatives | Multi-step synthesis. researchgate.net | Demonstrates formation of the quinoline-3-carbonitrile moiety. |

Chemical Reactivity and Derivatization Strategies of 1 Hydroxy 2 Oxoquinoline 3 Carbonitrile

Reactions Involving the Oxoquinoline Core

The oxoquinoline core of 1-hydroxy-2-oxoquinoline-3-carbonitrile is a key determinant of its reactivity. The electron-donating hydroxyl group at the 4-position and the electron-withdrawing carbonyl group at the 2-position, in conjunction with the fused benzene (B151609) ring, create a nuanced electronic environment that influences its susceptibility to various chemical transformations.

The 4-hydroxy-2-quinolone scaffold is known to participate in both electrophilic and nucleophilic substitution reactions. The position C3 of the 4-hydroxy-2(1H)-quinolone ring is highly activated due to the influence of the electron-donating hydroxyl group and the electron-withdrawing effect of the carbonyl oxygen atom at the second position. researchgate.net This activation suggests that the 3-position is a prime site for electrophilic attack. However, in the case of this compound, this position is already substituted with a nitrile group. Consequently, electrophilic substitution would be expected to occur on the benzene ring portion of the quinoline (B57606) nucleus.

Conversely, the oxoquinoline core can also undergo nucleophilic substitution reactions. The electron-deficient nature of the quinoline ring system, particularly when appropriately substituted, renders it susceptible to attack by nucleophiles. While specific examples involving this compound are not extensively documented, the general reactivity of quinolones suggests that nucleophilic displacement of suitable leaving groups on the ring is a feasible derivatization strategy.

Modern organic synthesis heavily relies on coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the participation of this compound in coupling reactions are not prevalent in the reviewed literature, the inherent reactivity of the quinolone scaffold suggests potential for such transformations. For instance, the presence of a hydroxyl group opens up the possibility of O-arylation or O-alkylation reactions. Furthermore, should the quinoline core be functionalized with a leaving group such as a halogen, it could potentially participate in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents onto the heterocyclic framework.

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. chemistrysteps.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.com In the context of this compound, the molecule could potentially act as a Michael donor. The presence of the acidic proton of the hydroxyl group, or potentially an activated methylene (B1212753) group if the core were to be further functionalized, could allow for the formation of a nucleophile that could then add to a suitable Michael acceptor. However, specific examples of this compound participating in Michael additions are not extensively reported.

Transformations of the Nitrile Functionality

The nitrile group at the 3-position of this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry and represents a key derivatization strategy for this compound. chemistrysteps.comwikipedia.orglibretexts.org This reaction can be carried out under either acidic or basic conditions. wikipedia.orglibretexts.org The process typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

In a study on related quinolinylpropanenitriles, it was demonstrated that the cyano group could be selectively hydrolyzed. researchgate.net Treatment with a mixture of hydrochloric and acetic acids can lead to the corresponding carboxylic acid, yielding 1-hydroxy-2-oxoquinoline-3-carboxylic acid. researchgate.net This transformation is valuable as it opens up the possibility for a wide range of subsequent reactions involving the newly formed carboxylic acid group, such as esterification and amide bond formation.

Table 1: Conditions for Nitrile Hydrolysis

| Reagents | Product | Reference |

|---|---|---|

| Hydrochloric acid, Acetic acid, Water | Carboxylic acid | researchgate.net |

The nitrile functionality can also be transformed into amides. The hydration of quinolinylpropanenitriles to the corresponding propanamides has been shown to be a successful method for chemical modification. researchgate.net This transformation can be achieved by carefully controlling the reaction conditions, often using acid catalysis, to stop the reaction at the amide stage before complete hydrolysis to the carboxylic acid occurs. researchgate.net This provides a direct route to 1-hydroxy-2-oxoquinoline-3-carboxamide and its derivatives.

Further transformations of the nitrile group can lead to amines through reduction. While not explicitly detailed for this specific molecule in the provided context, the reduction of nitriles to primary amines is a common and synthetically useful reaction, typically accomplished using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. chemistrysteps.com This would yield 3-(aminomethyl)-1-hydroxyquinolin-2(1H)-one, a derivative with a reactive amino group suitable for a host of further functionalizations.

Table 2: Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Reference |

|---|---|---|

| H3O+ (controlled) | Amide | researchgate.net |

Cycloaddition Reactions

Currently, specific studies detailing the participation of this compound as a substrate in cycloaddition reactions are not prominently featured in available research. However, the reactivity of related quinolone structures suggests potential pathways. For instance, certain activated quinolones, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), undergo cycloaddition reactions. mdpi.com The steric strain and electron-withdrawing nature of the nitro groups in TNQ distort the pyridone ring, causing it to lose aromaticity and behave like an activated nitroalkene, thereby enabling it to react with electron-rich alkenes or dienes. mdpi.com

While this compound lacks the severe steric strain of TNQ, the presence of the N-hydroxy group and the cyano group at the C3 position influences the electronic properties of the heterocyclic ring, which could potentially allow it to participate in certain cycloaddition pathways, although such reactions have not been specifically documented.

Reactivity at the Hydroxyl Group (e.g., Acylation, Alkylation)

The N-hydroxyl group of this compound represents a key site for derivatization through acylation and alkylation, characteristic of hydroxamic acids. While specific examples for this exact molecule are not widely reported, the general reactivity of N-hydroxy compounds and related quinolinones provides a basis for understanding its potential transformations.

Acylation: The hydroxyl group can be expected to react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding O-acyl derivatives. This type of reaction is common for related compounds, such as the esterification of 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) to produce 4-acetoxyquinolin-2-one. researchgate.net

Alkylation: Alkylation of the N-hydroxyl group would lead to O-alkyl ethers. These reactions are typically performed using alkyl halides or other alkylating agents under basic conditions. Research on related heterocyclic systems, such as hydroxyquinones and oximes, demonstrates the feasibility of O-alkylation reactions. mdpi.comresearchgate.net For example, various hydroxylated pyridines and quinolones can be alkylated, although the specific conditions and outcomes depend heavily on the substrate and reagents used. researchgate.netresearchgate.net

The table below summarizes potential derivatization reactions at the hydroxyl group.

| Reaction Type | Reagent Class | Potential Product |

| Acylation | Acyl Halides | O-Acyl-1-hydroxy-2-oxoquinoline-3-carbonitrile |

| Acylation | Acid Anhydrides | O-Acyl-1-hydroxy-2-oxoquinoline-3-carbonitrile |

| Alkylation | Alkyl Halides | O-Alkyl-1-hydroxy-2-oxoquinoline-3-carbonitrile |

Annulation and Ring-Opening Reactions

Annulation and ring-opening reactions are powerful methods for constructing complex heterocyclic systems from quinolinone scaffolds.

Annulation Reactions: These reactions involve the construction of a new ring fused to the existing quinolinone core. An example involving a related structure is the N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] annulation of 3-hydroxyquinolin-2-ones with 2-bromoenals. rsc.org This process leads to the formation of enantioenriched quinoline derivatives through a cascade that includes a ring-opening step. rsc.org While this reaction starts with an isomer (3-hydroxy vs. 1-hydroxy), it highlights the capacity of the quinolinone ring to participate in annulation cascades.

Advanced Spectroscopic Characterization of 1 Hydroxy 2 Oxoquinoline 3 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing energy from infrared radiation or through inelastic scattering of monochromatic light (Raman), specific bonds and functional groups within a molecule vibrate at characteristic frequencies, providing a rich source of structural information.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound with the complexity of 1-Hydroxy-2-oxoquinoline-3-carbonitrile, the FT-IR spectrum displays a number of characteristic absorption bands.

The presence of the hydroxyl (O-H) group is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the quinoline-2-one moiety is expected to produce a strong absorption band in the range of 1700-1650 cm⁻¹. Another key feature is the nitrile (C≡N) group, which gives rise to a sharp, medium-intensity band around 2230-2210 cm⁻¹. The aromatic C=C stretching vibrations of the quinoline (B57606) ring system will appear in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch | ~3400 (broad) |

| C=O stretch | ~1660 |

| C=C stretch (aromatic) | ~1600, 1550, 1480 |

| C-N stretch | ~1380 |

| C-O stretch | ~1250 |

Note: The data in this table is for a structurally similar compound and is intended to be illustrative of the expected peak positions for this compound.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration is expected to be a strong and sharp band, as the nitrile group is highly polarizable. The aromatic ring vibrations will also be prominent. The carbonyl C=O stretch will be visible, though typically weaker than in the IR spectrum. The O-H stretch is generally weak in Raman spectra.

The following table presents typical FT-Raman data for 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, a related quinoline derivative. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2230 |

| C=O stretch | ~1665 |

| C=C stretch (aromatic) | ~1610, 1560 |

| Ring breathing modes | ~1000-1200 |

Note: The data in this table is for a structurally similar compound and is intended to be illustrative of the expected peak positions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the quinoline ring and the hydroxyl proton.

The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) depending on their position and neighboring protons. The hydroxyl proton (N-OH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

While a specific ¹H NMR spectrum for this compound is not available in the provided search results, the following table shows representative chemical shifts for the aromatic protons of a similar quinoline derivative, 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. nih.gov

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 8.2 |

| OH | Variable (broad singlet) |

Note: The data in this table is for a structurally similar compound and is intended to be illustrative of the expected chemical shifts for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbon of the nitrile group (C≡N) would appear around 115-125 ppm. The aromatic carbons of the quinoline ring would have signals in the range of 110-150 ppm.

The table below provides illustrative ¹³C NMR chemical shifts for a related quinoline structure. beilstein-journals.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic C | 115 - 145 |

| C-CN | ~105 |

| C≡N | ~118 |

Note: The data in this table is for a structurally similar compound and is intended to be illustrative of the expected chemical shifts for this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for assigning the signals of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signals based on the known proton assignments.

For organometallic complexes involving this ligand, ³¹P NMR could be utilized if a phosphorus-containing metal center is present, providing information about the coordination environment of the metal.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and conjugated systems.

For quinolone derivatives, the UV-Vis spectra are typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic ring system and the various substituents, such as the hydroxyl, oxo, and carbonitrile groups in this compound, all influence the energy of these transitions and thus the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The polarity of the solvent can also play a significant role, potentially causing shifts in the absorption maxima (solvatochromism) by stabilizing the ground or excited states to different extents.

Despite a thorough review of scientific literature, specific experimental UV-Vis absorption data, such as absorption maxima (λmax) and corresponding molar absorptivity values for this compound, are not available in published studies. While general quinolone structures are known to absorb in the UV region, often showing multiple bands, precise data for this specific nitrile derivative has not been reported.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The solid-state structure of this compound would reveal the planarity of the quinoline ring system, the specific tautomeric form present in the crystal (i.e., the 1-hydroxy-2-oxo form versus the 4-hydroxy-2-oxo tautomer), and the geometry of the substituent groups. Intermolecular interactions, particularly hydrogen bonds involving the hydroxyl and oxo groups, would be critical in dictating the crystal packing arrangement.

However, a comprehensive search of crystallographic databases and the scientific literature did not yield a reported crystal structure for this compound. Consequently, specific crystallographic data, which would be presented in a detailed table, is not available.

Table of Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

As of the latest literature search, single-crystal X-ray diffraction data for this specific compound has not been published.

Theoretical and Computational Investigations of 1 Hydroxy 2 Oxoquinoline 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like 1-hydroxy-2-oxoquinoline-3-carbonitrile. These computational methods provide insights that are complementary to experimental data and can predict molecular behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. This is typically achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional being a commonly employed choice, often paired with a basis set such as 6-311++G(d,p). This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. For this compound, this would involve determining the precise spatial arrangement of all atoms, including the planarity of the quinoline (B57606) ring and the orientation of the hydroxyl and carbonitrile substituents.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-O2 | Data not available |

| N1-O1 | Data not available | |

| C3-C11 | Data not available | |

| C11-N2 | Data not available | |

| Bond Angles | O2-C2-N1 | Data not available |

| C2-N1-O1 | Data not available | |

| C2-C3-C11 | Data not available | |

| Dihedral Angles | O2-C2-C3-C11 | Data not available |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results provide the frequencies of the fundamental vibrational modes, their intensities, and the corresponding atomic motions (e.g., stretching, bending, and torsion). These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, this analysis would identify characteristic vibrational modes for the O-H, C=O, C≡N, and C-N functional groups, as well as the vibrations of the quinoline ring system.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(O-H) | Data not available | Data not available | Data not available | O-H stretching |

| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretching |

| ν(C≡N) | Data not available | Data not available | Data not available | Nitrile stretching |

| ν(C-N) | Data not available | Data not available | Data not available | C-N stretching |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, this analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Charge Distribution and Delocalization Studies (e.g., Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP))

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It calculates the charges on individual atoms, revealing the electrophilic and nucleophilic sites. NBO analysis also describes the delocalization of electron density through hyperconjugative interactions, which contribute to molecular stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential around the hydrogen atoms.

| Atom | Calculated NBO Charge (e) |

|---|---|

| O1 (hydroxyl) | Data not available |

| O2 (carbonyl) | Data not available |

| N1 (ring) | Data not available |

| N2 (nitrile) | Data not available |

| C2 | Data not available |

Nonlinear Optical (NLO) Properties Prediction

Computational methods can predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. These calculations typically determine the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for NLO applications. The presence of electron-donating (hydroxyl) and electron-withdrawing (carbonyl, nitrile) groups in this compound suggests that it may exhibit interesting NLO properties.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Linear Polarizability (α) | Data not available |

Thermodynamic Properties Calculation

DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature. These properties include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. These values are derived from the vibrational frequency calculations and are important for understanding the stability and reactivity of the molecule under different thermal conditions.

| Thermodynamic Property | Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Data not available |

| Thermal Energy | Data not available |

| Specific Heat Capacity (Cv) | Data not available |

Tautomerism Studies and Energetic Preferences

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key consideration for molecules like this compound. The presence of hydroxyl and oxo functional groups allows for the existence of different tautomeric forms, which can significantly influence the compound's chemical reactivity, physical properties, and biological activity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in evaluating the energetic preferences of different tautomers. For related quinoline structures, studies have shown a clear preference for specific tautomeric forms. For instance, in quinolone 3-esters, theoretical calculations indicated that the 4-hydroxyquinoline (B1666331) form is energetically favored over the 4-oxoquinoline tautomer by a significant margin. acs.org This preference is often attributed to the aromaticity of the resulting structures; calculations of aromaticity indexes have revealed that in the hydroxyquinoline form, both rings maintain aromatic character, whereas in the corresponding oxo tautomers, the nitrogen-containing ring is largely non-aromatic. acs.org

In the case of this compound, several tautomeric forms can be postulated, including the N-hydroxy-oxo form, the N-oxide-hydroxy form, and others involving the cyano group. Quantum-chemical calculations are essential to determine the relative energies and Gibbs free energies of these tautomers in various environments, such as in the gas phase or in different solvents. beilstein-journals.orgnih.gov The polarity of the solvent can play a crucial role in stabilizing more polar tautomers. beilstein-journals.orgnih.gov Experimental validation of these theoretical findings can be achieved through techniques like matrix isolation coupled with FTIR spectroscopy, which has been used to identify the dominant tautomer of related compounds in the gas phase. acs.org

| Tautomer | Predicted Relative Stability | Key Stabilizing Factors |

| 1-Hydroxy-2-oxoquinoline | High | Intramolecular Hydrogen Bonding |

| 1-Oxy-2-hydroxyquinoline (N-oxide) | Moderate to Low | Aromaticity of the quinoline ring |

Note: This table represents a hypothetical energetic preference based on general principles of tautomerism in related quinoline systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. mdpi.com This technique can provide detailed information about the conformational flexibility, stability, and intermolecular interactions of this compound in a simulated biological environment, such as in complex with a protein or solvated in water. mdpi.comnih.gov

MD simulations start with an initial structure, often obtained from experimental methods or homology modeling, and then calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com For a molecule like this compound, MD simulations can be used to:

Assess conformational stability: By running simulations for nanoseconds or even microseconds, researchers can determine if the initial conformation of the molecule is stable or if it undergoes significant changes. mdpi.com

Analyze interactions with solvent: MD can reveal how water molecules or other solvents arrange themselves around the solute, providing insights into its solubility and the role of solvent in mediating interactions.

Explore binding dynamics: When docked into a protein's active site, MD simulations can refine the binding pose and provide a more realistic picture of the ligand-receptor interactions, including the stability of hydrogen bonds and hydrophobic contacts over time. dovepress.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is a common method to assess the stability of the complex. nih.gov

For example, in studies of other quinoline derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to identify key residues involved in binding. dovepress.com These simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions, which are crucial for understanding the mechanism of action. dovepress.com

Structure-Based Computational Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-receptor interactions. researchgate.netsemanticscholar.org

For this compound, molecular docking studies would involve:

Preparation of the ligand and receptor: The 3D structure of the ligand is generated and optimized, while the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the target protein. semanticscholar.org

Docking studies on related quinoline and tetrahydroquinoline-3-carbonitrile derivatives have successfully identified crucial binding interactions with various biological targets, including DNA and different enzymes. researchgate.net These studies often reveal the importance of specific functional groups on the quinoline scaffold for achieving high binding affinity. nih.gov

| Interaction Type | Potential Interacting Residues (Example) | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | Directional, contributes to specificity |

| Hydrophobic Interactions | Val, Leu, Ile, Phe | Drives binding in aqueous environments |

| Pi-Pi Stacking | Phe, Tyr, Trp | Stabilizes binding of aromatic systems |

Note: This table provides examples of potential interactions and is not based on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for a desired biological effect. researchgate.netnih.gov

A QSAR study on a series of analogs of this compound would typically involve the following steps:

Data set preparation: A collection of compounds with known biological activities is assembled.

Descriptor calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. semanticscholar.orgnih.gov

Model validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. semanticscholar.org

QSAR models have been successfully developed for various classes of quinoline derivatives, providing insights into the structural requirements for their activity as, for example, inhibitors of specific enzymes or as antimicrobial agents. semanticscholar.orgnih.gov The interpretation of the selected descriptors in a QSAR model can guide the design of new, more potent analogs of this compound.

Mechanistic Elucidation of Biological Activities and Structure Activity Relationships of 1 Hydroxy 2 Oxoquinoline 3 Carbonitrile and Its Analogues

Exploration of Antimicrobial Mechanisms (e.g., DNA gyrase, topoisomerase IV inhibition)

The antimicrobial activity of quinolone derivatives, including compounds structurally related to 1-hydroxy-2-oxoquinoline-3-carbonitrile, is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.govresearchgate.net These enzymes are essential for bacterial survival as they control the topological state of DNA, which is crucial for processes like replication, transcription, and recombination. mdpi.comresearchgate.net

DNA gyrase, unique in its ability to introduce negative supercoils into DNA, is the primary target of many quinolones in Gram-negative bacteria. mdpi.comnih.gov Topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) replicated daughter chromosomes and is often the main target in Gram-positive bacteria. mdpi.comnih.govnih.gov Quinolones function by stabilizing the transient enzyme-DNA complex, which includes a double-stranded DNA break. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of these breaks, which ultimately triggers a cascade of events including the inhibition of DNA synthesis and induction of the SOS response, culminating in bacterial cell death. nih.govresearchgate.netresearchgate.net This mechanism classifies these compounds as topoisomerase poisons rather than simple catalytic inhibitors. mdpi.com The key event is the reversible trapping of the gyrase-DNA and topoisomerase IV-DNA complexes. nih.govresearchgate.net

The following table summarizes the roles of these key enzymes in bacteria.

| Enzyme | Primary Function | Preferential Target |

| DNA Gyrase | Introduces negative supercoils into DNA. mdpi.comnih.gov | Gram-negative bacteria. mdpi.com |

| Topoisomerase IV | Decatenates intertwined daughter chromosomes. nih.govnih.gov | Gram-positive bacteria. mdpi.com |

Investigations into Anticancer Mechanisms (e.g., mammalian topoisomerase II inhibition)

The investigation into the anticancer properties of quinoline (B57606) derivatives has identified human topoisomerase II as a significant molecular target. nih.govnih.gov Similar to their bacterial counterparts, mammalian topoisomerases are vital for managing DNA topology during critical cellular processes such as replication and chromosome segregation. nih.gov Cancer cells, due to their rapid proliferation, exhibit higher levels of topoisomerase activity, making these enzymes attractive targets for chemotherapy. nih.gov

Compounds that target topoisomerase II can be categorized into two main classes: topoisomerase II poisons and catalytic inhibitors. nih.gov The most clinically effective anticancer agents, such as etoposide (B1684455) and doxorubicin, are topoisomerase II poisons. nih.govresearchgate.net They act by trapping the enzyme in a covalent complex with the DNA after the DNA has been cleaved. researchgate.net This leads to stable, enzyme-linked DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. nih.govnih.gov While specific studies on this compound are limited, the broader class of quinoline derivatives has been explored for this mechanism. The core scaffold is recognized for its potential to interact with the topoisomerase II-DNA complex.

Modulatory Effects on Receptor Systems (e.g., Aromatic Hydrocarbon Receptor (AhR))

The Aromatic Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that plays a crucial role in regulating various physiological and pathophysiological processes, including immune responses and inflammation. nih.gov It can be activated by a diverse range of compounds. nih.gov Upon ligand binding, the AhR translocates to the nucleus and modulates the expression of target genes. nih.gov

While direct studies on this compound are not extensively documented in this context, flavonoids, which share some structural similarities such as phenolic hydroxyl groups and aromatic ring systems, are known to modulate AhR activity. The binding of ligands to AhR is often stabilized by non-polar interactions and hydrogen bonds within the receptor's hydrophobic binding site. For instance, the flavonoid quercetin (B1663063) forms hydrogen bonds with specific amino acid residues like Ser336, His337, and Gln383 of the AhR. nih.gov The presence and position of hydroxyl groups on the aromatic structure are critical for this interaction and subsequent receptor modulation. nih.gov Given the structural features of this compound, particularly the hydroxyl group and the planar aromatic system, it is plausible that it or its analogues could interact with and modulate the AhR signaling pathway, though this requires further specific investigation.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoline and quinolone derivatives, extensive SAR studies have been conducted to enhance their antimicrobial and anticancer potencies. researchgate.netnih.gov These studies involve systematically altering the chemical structure of the parent molecule and assessing the impact of these changes on its biological effect. nih.gov

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogues are significantly influenced by the nature and position of various substituents on the quinoline ring system. Modifications can affect the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets. nih.gov

For example, in a series of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, the introduction of halogen atoms was found to increase lipophilicity. nih.gov Specifically, 6-chloro analogues demonstrated the most potent anticancer activity against several cell lines, while 9-methyl analogues were the least potent. nih.gov This highlights the critical role of substituent position. Similarly, in other related heterocyclic systems, replacing an alkyl chain with a benzyl (B1604629) group at a specific nitrogen atom was shown to dramatically increase binding affinity and selectivity for the target receptor, likely due to a combination of increased lipophilicity and reduced conformational freedom. mdpi.com The introduction of strong electron-donating groups can also significantly enhance certain biological properties by altering the molecule's electronic characteristics. researchgate.net

The following table illustrates the general impact of certain substituent variations on the bioactivity of quinoline-related compounds.

| Substituent Type | Position | General Effect on Bioactivity | Reference |

| Halogen (e.g., Chloro) | Position 6 | Increased anticancer potency. | nih.gov |

| Methyl | Position 9 | Decreased anticancer potency. | nih.gov |

| Benzyl | N4-position | Increased receptor binding affinity and selectivity. | mdpi.com |

| Electron-donating groups | Various | Can enhance specific biological activities. | researchgate.net |

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is crucial for its recognition and binding to a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is optimal for biological activity. For quinoline derivatives, the planarity of the bicyclic ring system is a key feature that facilitates stacking interactions with DNA bases within the active site of topoisomerase enzymes. mdpi.com

The specific arrangement of substituents can introduce steric hindrance or create new points of interaction, thereby influencing the molecule's preferred conformation and its ability to fit into a binding pocket. X-ray crystallography and computational modeling are powerful tools used to determine the precise 3D structure of these molecules and their complexes with target proteins. mdpi.compensoft.net For instance, analysis of a 2-hydroxy-1H-indene-1,3(2H)-dione derivative confirmed a perpendicular alignment within a crystal structure, stabilized by specific attractive forces between atoms, demonstrating how precise spatial arrangements dictate molecular interactions. pensoft.net

Evaluation of Non-Classical Biological Activities (e.g., antiviral, anti-inflammatory, antioxidant)

Beyond their well-established antimicrobial and anticancer effects, quinoline derivatives have been investigated for a range of other biological activities. researchgate.net The versatile quinoline scaffold is present in numerous compounds exhibiting antiviral, anti-inflammatory, and antioxidant properties. researchgate.netbrieflands.com

Antiviral Activity: Certain quinoline derivatives have shown potential as antiviral agents. brieflands.com For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and evaluated for anti-HIV-1 activity. brieflands.com Although these specific compounds did not show significant activity, the study supports the quinoline scaffold as a template for designing new inhibitors targeting viral enzymes like HIV-1 integrase. brieflands.com Other natural and synthetic compounds containing phenolic and heterocyclic structures have demonstrated broad antiviral activities. nih.govnih.govmdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of quinoline derivatives is also an area of active research. researchgate.net Inflammation is often linked to the production of signaling molecules like nitric oxide (NO). Some phenolic compounds have shown moderate inhibitory effects on NO production in cellular models of inflammation. nih.gov This activity is often associated with the antioxidant properties of the compounds.

Antioxidant Activity: Many compounds containing phenolic hydroxyl groups, a feature of this compound, possess antioxidant capabilities. nih.govmdpi.com These groups can scavenge free radicals, which are implicated in cellular damage and various diseases. nih.govmdpi.com The antioxidant activity of plant extracts rich in phenolic compounds is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid). nih.gov The ability to counteract oxidative stress may contribute to the other observed biological effects, such as anti-inflammatory and antiviral actions. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxy-2-oxoquinoline-3-carbonitrile, and how are intermediates monitored?

- Methodology : Multi-step synthesis typically involves cyclization reactions and functional group modifications. Key steps include:

-

Formation of the quinoline core via condensation reactions under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or methanol).

-

Introduction of the hydroxy and oxo groups through oxidation or hydrolysis.

-

Use of nitrile precursors (e.g., malononitrile derivatives) to install the carbonitrile group.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR spectroscopy (1H/13C) confirms intermediate structures .

Reaction Step Conditions Key Reagents Core formation Ethanol, reflux (80°C) Acetic anhydride, ammonium nitrate Hydroxylation Aqueous NaOH, 60°C H2O2 or O2 as oxidants Carbonitrile addition Acetonitrile, room temperature Malononitrile, K2CO3 catalyst

Q. How is the molecular structure of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : 1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; hydroxy proton at δ 12–13 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak at m/z 215.06) .

- Data Interpretation : Correlate experimental spectra with computational predictions (e.g., DFT calculations for electronic structure validation).

Advanced Research Questions

Q. How do electronic and steric factors influence the reactivity of this compound in substitution reactions?

- Mechanistic Insights :

- The hydroxy group acts as an electron-withdrawing substituent, directing electrophilic attacks to the quinoline ring’s C-4 or C-6 positions.

- Steric hindrance from adjacent groups (e.g., oxo moiety) slows nucleophilic substitution unless polar aprotic solvents (e.g., DMF) enhance reactivity .

- Case Study : Reaction with amines yields substituted derivatives, with yields varying from 40–85% depending on steric bulk of the nucleophile.

Q. What strategies resolve contradictory data in spectroscopic characterization of synthetic intermediates?

- Common Contradictions :

- Discrepancies in NMR chemical shifts due to solvent polarity or tautomeric equilibria (e.g., keto-enol tautomerism).

- Mass spectrometry fragmentation anomalies from trace impurities.

- Resolution :

- Use deuterated solvents (e.g., DMSO-d6) for NMR to stabilize tautomers.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before analysis .

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Optimization Parameters :

-

Temperature : Lower temperatures (0–25°C) reduce side reactions during nitrile group installation.

-

Catalysts : K2CO3 or Cs2CO3 enhances nucleophilic substitution efficiency.

-

Solvent Systems : Ethanol/water mixtures improve solubility of polar intermediates .

Parameter Optimal Range Impact on Yield Reaction Temperature 0–25°C (carbonitrile step) Reduces hydrolysis byproducts Catalyst Loading 10 mol% K2CO3 Increases substitution rate by 30% Solvent Polarity Ethanol:H2O (3:1) Enhances intermediate solubility

Q. What role does the hydroxy group play in the compound’s biological activity, and how is this assessed?

- Functional Role :

- The hydroxy group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

- Derivatives lacking this group show reduced binding affinity in kinase inhibition assays.

- Assessment Methods :

- Docking Studies : Molecular modeling predicts interactions with targets like EGFR or CDK2.

- In Vitro Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7, IC50 = 2.1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.